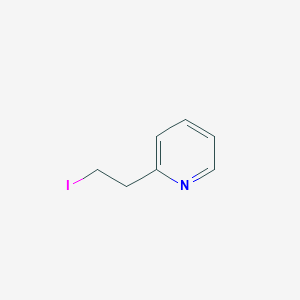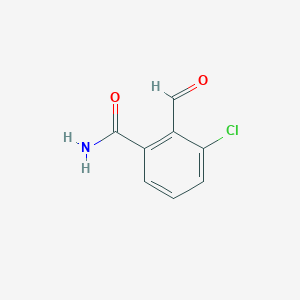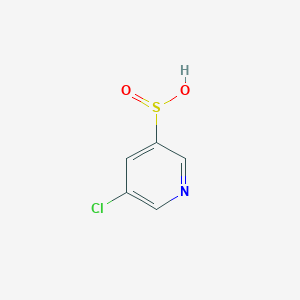
tert-Butyl 3-hydroxyacridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-hydroxyacridine-1-carboxylate is an organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is a derivative of acridine, a heterocyclic aromatic organic compound, and is used in various scientific research applications.
準備方法
The synthesis of tert-Butyl 3-hydroxyacridine-1-carboxylate involves multiple steps. One common method includes the reaction of acridine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
化学反応の分析
tert-Butyl 3-hydroxyacridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane, and reaction temperatures ranging from -20°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 3-hydroxyacridine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological systems and can act as a probe for investigating enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 3-hydroxyacridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
類似化合物との比較
tert-Butyl 3-hydroxyacridine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-hydroxyazetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of an acridine ring.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and is used in similar research applications.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound contains a piperidine ring and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its acridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
tert-butyl 3-hydroxyacridine-1-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)14-9-12(20)10-16-13(14)8-11-6-4-5-7-15(11)19-16/h4-10,20H,1-3H3 |
InChIキー |
VITWXGNVAUZGEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CC2=NC3=CC=CC=C3C=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)







